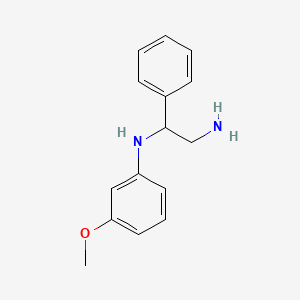
N-(2-amino-1-phenylethyl)-3-methoxyaniline
Vue d'ensemble
Description
Compounds like “N-(2-amino-1-phenylethyl)-3-methoxyaniline” belong to a class of organic compounds known as anilines . Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl group. They are used in the production of a wide variety of chemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like condensation, substitution, or rearrangement . For example, the synthesis of “N-(2-amino-1-phenylethyl)-N-ethyl-2-methylaniline” involves a condensation reaction .Molecular Structure Analysis
The molecular structure of similar compounds consists of a phenyl group (a six-membered carbon ring) attached to an amino group (-NH2) and other substituents . The exact structure would depend on the specific substituents present in the compound.Chemical Reactions Analysis
Similar compounds can undergo a variety of chemical reactions, including substitution reactions, oxidation-reduction reactions, and others . The exact reactions would depend on the specific structure of the compound and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the melting point, boiling point, and density of a compound are determined by the nature of the chemical bonds and the molecular structure .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
N-(2-amino-1-phenylethyl)-3-methoxyaniline derivatives have demonstrated potent antimicrobial and antioxidant properties. Specifically, some compounds in this class, such as (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene)-4-methoxyaniline, have shown significant hydrogen peroxide scavenging activity, indicating their potential in therapeutic applications (Malhotra et al., 2013).
Synthesis of Dye Intermediates
A new dye intermediate, N,N'-1,3-phenylenebis(3-amino-4-methoxylbenzenesulfonamide), which can replace carcinogenic compounds, was synthesized from o-methoxyaniline and m-phenylenediamine. This advancement presents a safer alternative for dye production (Li Yun-xia, 2010).
Polymer Formation and Electrochemical Studies
N-(2-amino-1-phenylethyl)-3-methoxyaniline has been used in the chemical in situ deposition of polymers, such as polyaniline, on gold electrodes. This process involves the formation of polymers on surfaces coated with thiol monolayers, indicating its utility in electrochemistry and materials science (Mazur & Krysiński, 2001).
Optically Active Polymers
The compound has been instrumental in creating optically active sulfonated polyaniline. This was achieved through electropolymerization in the presence of (R)-(+)- or (S)-(−)-1-phenylethylamine, leading to polymers with mirror-imaged circular dichroism spectra. Such materials have applications in optical devices and sensors (Strounina et al., 1999).
Pharmaceutical Research
In pharmaceutical research, derivatives of N-(2-amino-1-phenylethyl)-3-methoxyaniline, such as N-(2-methoxyphenyl)hydroxylamine, have been studied for their metabolism by human hepatic microsomes, dictating the genotoxicity of certain carcinogens. This research provides insights into the metabolic pathways and potential toxicological impacts of these compounds (Naiman et al., 2011).
Safety And Hazards
Orientations Futures
The future directions for research on a compound like “N-(2-amino-1-phenylethyl)-3-methoxyaniline” could include studying its synthesis, reactions, and potential applications. This could involve developing new synthetic methods, studying its reactivity under different conditions, and exploring its potential uses in medicine or other fields .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-14-9-5-8-13(10-14)17-15(11-16)12-6-3-2-4-7-12/h2-10,15,17H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSOFJYLPQGFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-phenylethyl)-3-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



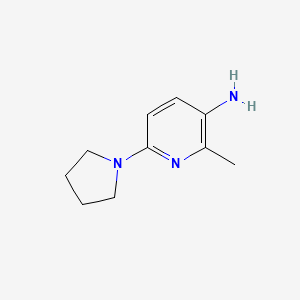
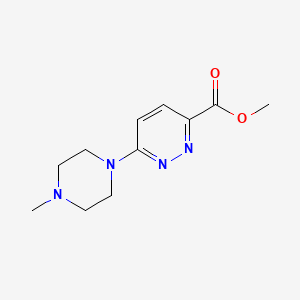

![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)
![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)

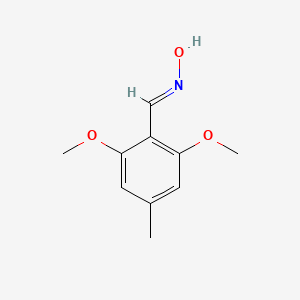
![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)

![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)
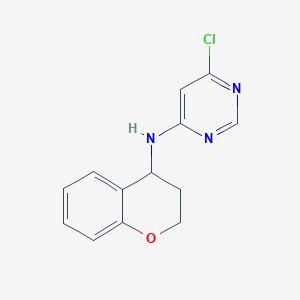

![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)
![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)